Cas no 2418670-64-9 (3-Azido-2,4,6-trimethyl-5-[(piperazin-1-yl)methyl]benzene-1-thiol)
![3-Azido-2,4,6-trimethyl-5-[(piperazin-1-yl)methyl]benzene-1-thiol structure](https://nl.kuujia.com/scimg/cas/2418670-64-9x500.png)
2418670-64-9 structure
Productnaam:3-Azido-2,4,6-trimethyl-5-[(piperazin-1-yl)methyl]benzene-1-thiol
3-Azido-2,4,6-trimethyl-5-[(piperazin-1-yl)methyl]benzene-1-thiol Chemische en fysische eigenschappen
Naam en identificatie
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- 2418670-64-9
- EN300-26631146
- 3-azido-2,4,6-trimethyl-5-[(piperazin-1-yl)methyl]benzene-1-thiol
- 3-Azido-2,4,6-trimethyl-5-[(piperazin-1-yl)methyl]benzene-1-thiol
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- Inchi: 1S/C14H21N5S/c1-9-12(8-19-6-4-16-5-7-19)10(2)14(20)11(3)13(9)17-18-15/h16,20H,4-8H2,1-3H3
- InChI-sleutel: BSDKMFNPMYQXGF-UHFFFAOYSA-N
- LACHT: SC1C(C)=C(C(C)=C(C=1C)CN1CCNCC1)N=[N+]=[N-]
Berekende eigenschappen
- Exacte massa: 291.15176686g/mol
- Monoisotopische massa: 291.15176686g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 3
- Complexiteit: 365
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 30.6Ų
3-Azido-2,4,6-trimethyl-5-[(piperazin-1-yl)methyl]benzene-1-thiol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26631146-1.0g |
3-azido-2,4,6-trimethyl-5-[(piperazin-1-yl)methyl]benzene-1-thiol |
2418670-64-9 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
3-Azido-2,4,6-trimethyl-5-[(piperazin-1-yl)methyl]benzene-1-thiol Gerelateerde literatuur
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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3. Back matter
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4. Book reviews
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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